molecular formula C23H20N4O3 B3722909 N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B3722909
M. Wt: 400.4 g/mol
InChI Key: WPUPKGFEWZQBAV-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, also known as ENH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ENH belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide exerts its therapeutic effects through various mechanisms of action. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has also been reported to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine in the brain, leading to an increase in the levels of acetylcholine and improved cognitive function. Additionally, N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been reported to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant enzymes, leading to a reduction in oxidative stress.
Biochemical and Physiological Effects
N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been reported to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, leading to a reduction in oxidative stress. N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has also been reported to increase the levels of glutathione, which is an important antioxidant in the body. Additionally, N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been reported to improve glucose metabolism and insulin sensitivity, leading to a reduction in blood glucose levels.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques, including NMR and HPLC. N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has also been reported to exhibit low toxicity, making it a safe candidate for further studies. However, the limitations of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide include its limited solubility in water, which may pose challenges for its administration in vivo. Additionally, the exact mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has shown promising results in preclinical studies, and several future directions can be explored. Firstly, the pharmacokinetics and pharmacodynamics of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide need to be studied in detail to determine its optimal dose and administration route. Additionally, the mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide needs to be further elucidated to identify its potential targets and pathways. Further studies are also needed to determine the efficacy of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in animal models and human clinical trials. Finally, the potential drug interactions and side effects of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide need to be studied to ensure its safety and efficacy in clinical use.
Conclusion
N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a promising compound with potential therapeutic applications in the treatment of various diseases. The compound has been synthesized using various methods and has been extensively studied for its anticancer, neuroprotective, and antioxidant properties. N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide exerts its therapeutic effects through various mechanisms of action and exhibits several biochemical and physiological effects. The compound has several advantages for lab experiments, although its limitations need to be addressed. Several future directions can be explored to determine the full potential of N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide as a therapeutic agent.

Scientific Research Applications

N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. The compound has been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-30-22-11-15(7-10-21(22)28)14-24-27-23(29)20-13-19(25-26-20)18-9-8-16-5-3-4-6-17(16)12-18/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUPKGFEWZQBAV-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
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N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

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